3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The compound's unique structure incorporates an allyl group and a phenoxybenzylidene moiety, which may contribute to its pharmacological effects.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is cataloged under the CAS Number 1103516-25-1. It is synthesized through specific chemical reactions involving thiazolidinone derivatives and can be found in research databases such as PubChem.
3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is classified as:
The synthesis of 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of thiazolidinone derivatives with appropriate aldehydes or ketones. The following steps outline a general synthetic route:
The reactions are typically conducted under mild conditions using solvents such as ethanol or methanol, and may require the presence of catalysts like sodium ethoxide or p-toluenesulfonic acid to facilitate the formation of the desired products.
The molecular structure of 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one features:
The compound can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control and pH adjustments to ensure high yields and selectivity for desired products.
The biological activity of 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is believed to involve several mechanisms:
Experimental studies have shown that derivatives of thiazolidinones exhibit significant activity against various biological targets, suggesting that this compound may share similar properties.
Further characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming the identity and purity of the compound.
3-Allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has potential applications in:
The 4-thiazolidinone core represents a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. Clinically validated drugs like the antidiabetic rosiglitazone (PPAR-γ agonist) and the aldose reductase inhibitor epalrestat underscore the pharmacophoric significance of this heterocyclic system [3] [10]. The scaffold’s versatility stems from its synthetic accessibility and capacity for multi-site diversification, enabling the generation of large libraries for bioactivity screening. For instance, researchers at Danylo Halytsky Lviv National Medical University synthesized over 5,000 4-thiazolidinone derivatives, identifying 167 with potent antitumor activity via the U.S. NCI Developmental Therapeutics Program [3]. The target compound, 3-allyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (molecular formula: C₁₉H₁₅NO₂S₂; MW: 353.5 g/mol), exemplifies modern efforts to optimize this scaffold for targeted biological activities [1] [4].
The C5-benzylidene moiety, particularly the 3-phenoxybenzylidene group in this compound, critically defines its bioactivity profile. This exocyclic double bond adopts a planar configuration, facilitating π-π stacking interactions with biological targets like enzymes or DNA. The 3-phenoxy extension further enhances lipophilicity and steric bulk, improving membrane permeability and target engagement. Docking simulations indicate that this substituent anchors the molecule in hydrophobic enzyme pockets (e.g., Aurora A kinase), while the phenoxy oxygen may form hydrogen bonds with residues like ASN261 [4]. Comparative studies show that analogues with 4-methoxybenzylidene or unsubstituted benzylidene exhibit reduced anticancer potency, underscoring the pharmacophoric necessity of the 3-phenoxy orientation [6] [8].
C5-Substituent | Anticancer Activity (IC₅₀) | Target Affinity (Kd, µM) |
---|---|---|
3-Phenoxybenzylidene | 1.8–5.2 µM (NCI-60 panel) | 2.4 (AURKA) |
4-Methoxybenzylidene | >10 µM | 9.7 (AURKA) |
4-Chlorobenzylidene | 3.5–8.7 µM | 5.1 (AURKA) |
The N3-allyl group introduces synthetic versatility through its unsaturated bond, enabling click chemistry or Michael additions for prodrug development. Conformationally, it reduces steric hindrance compared to bulkier alkyl chains, enhancing solubility while maintaining cellular uptake [5] [7]. The C2-thioxo (thiocarbonyl) group acts as a hydrogen-bond acceptor and metal-chelating site. Spectroscopic studies confirm its contribution to tautomerization equilibria, influencing electron delocalization across the thiazolidinone ring. This group is associated with enhanced antiproliferative effects, as replacing thioxo with oxo diminishes activity against tyrosine kinases [1] [7] [10]. However, the thioxo moiety also contributes to pan-assay interference (PAINS) risks, necessitating careful selectivity validation [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3